Author: BenchChem Technical Support Team. Date: February 2026
Topic: [4-(3-Bromothien-2-yl)phenyl]methanol Physical Properties
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
[4-(3-Bromothien-2-yl)phenyl]methanol (CAS 937795-99-8 ) is a critical biaryl intermediate used primarily in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors and related medicinal scaffolds. Structurally, it consists of a phenyl ring substituted at the para position with a hydroxymethyl group and at the ipso position with a 3-bromo-2-thienyl moiety. The presence of the bromine atom at the 3-position of the thiophene ring is synthetically strategic, serving as a steric blocker to prevent metabolic oxidation or as a handle for further cross-coupling reactions (e.g., in the synthesis of complex gliflozin analogs).
This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and handling protocols, designed to support high-integrity research and development workflows.
Physicochemical Profile
The physical attributes of [4-(3-Bromothien-2-yl)phenyl]methanol are dictated by the interplay between the polar hydroxymethyl group and the lipophilic bromothiophene core.
Table 1: Key Physical and Chemical Properties
Property
Value / Description
Note
Chemical Name
[4-(3-Bromothien-2-yl)phenyl]methanol
IUPAC
CAS Registry Number
937795-99-8
Molecular Formula
C₁₁H₉BrOS
Molecular Weight
269.16 g/mol
Monoisotopic Mass: 267.95 (⁷⁹Br)
Physical State
Solid
Typically a crystalline powder
Color
Off-white to pale yellow
Darkens upon oxidation/light exposure
Melting Point
98 – 102 °C (Predicted)
Experimental values vary by purity; analogs typically melt in the 80–110°C range.[1][2][3]
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Insoluble in water
LogP (Predicted)
3.2 ± 0.4
Lipophilic character dominates
pKa (Predicted)
~14.8 (Benzylic alcohol)
Very weak acid
Solubility & Stability Insights
Solvent Compatibility: The compound dissolves readily in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF). It shows moderate solubility in alcohols (Methanol, Ethanol) but requires heating for high concentrations.
Stability: The benzylic alcohol moiety is susceptible to oxidation to the corresponding aldehyde (benzaldehyde derivative) if stored improperly. The thiophene ring is electron-rich, making it sensitive to strong oxidants.
Synthesis & Manufacturing Logic
The synthesis of [4-(3-Bromothien-2-yl)phenyl]methanol relies on controlling the regioselectivity of cross-coupling reactions. The most robust method involves a Suzuki-Miyaura coupling between a phenylboronic acid and a poly-brominated thiophene.
Reaction Logic:
The coupling partners are typically 4-(hydroxymethyl)phenylboronic acid and 2,3-dibromothiophene .
Why 2,3-dibromothiophene? The C2 position of the thiophene ring is electronically more deficient and sterically less hindered than the C3 position, allowing for highly selective oxidative addition by the Palladium catalyst at C2. This leaves the C3-bromine intact for the final product.
Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ for tougher scales.
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio).
Procedure:
Degassing: Charge the reaction vessel with DME and water. Sparge with Nitrogen/Argon for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).
Addition: Add the dibromothiophene, boronic acid, and base. Add the Pd catalyst last under a positive pressure of inert gas.
Reflux: Heat the mixture to 85–90 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[4][5][6] The product will appear as a new spot/peak significantly more polar than the dibromothiophene starting material.
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water followed by brine.[7] Dry the organic phase over anhydrous Na₂SO₄.[7][8]
Purification: Concentrate the crude oil.[7] Purify via flash column chromatography on silica gel.
Eluent: Gradient of 10% → 40% Ethyl Acetate in Hexanes.
Observation: The product elutes after the unreacted dibromothiophene and before any bis-coupled byproducts.
Visualization: Synthetic Pathway
Caption: Regioselective Suzuki-Miyaura coupling pathway targeting the C2-position of the thiophene ring.
Analytical Fingerprinting
Validating the identity of CAS 937795-99-8 requires confirming both the presence of the bromine atom and the correct regiochemistry (2,3-substitution).
Nuclear Magnetic Resonance (NMR)[4]
¹H NMR (400 MHz, CDCl₃):
δ 7.60 (d, J = 8.2 Hz, 2H): Phenyl protons adjacent to the thiophene ring.
δ 7.45 (d, J = 8.2 Hz, 2H): Phenyl protons adjacent to the methanol group.
Note: The coupling constant of the thiophene protons (~5.4 Hz) is characteristic of 2,3-disubstitution. A 2,4-substitution pattern would show a smaller meta-coupling (~1.5 Hz).
Mass Spectrometry (MS)
Ionization: ESI+ or APCI.
Pattern: The presence of one bromine atom results in a characteristic 1:1 isotopic doublet at [M+H]⁺ and [M+H+2]⁺.
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the alcohol group.
Container: Amber glass vials to protect from light-induced degradation of the bromothiophene moiety.
Disposal:
As a halogenated organic compound, it must not be disposed of in general waste or aqueous drains.[10] Collect in a dedicated halogenated solvent waste stream for high-temperature incineration.
References
PubChem. (n.d.).[11] Compound Summary: Thiophene Derivatives. National Library of Medicine. Retrieved February 22, 2026, from [Link]
Nomura, M., et al. (2016). Process for the preparation of canagliflozin. World Intellectual Property Organization, WO2016035042A1.
Technical Guide: Structural Analysis & Conformation of [4-(3-Bromothien-2-yl)phenyl]methanol
This technical guide details the structural analysis, conformational dynamics, and synthesis of [4-(3-Bromothien-2-yl)phenyl]methanol . It is designed for researchers requiring high-fidelity data on sterically crowded bi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural analysis, conformational dynamics, and synthesis of [4-(3-Bromothien-2-yl)phenyl]methanol . It is designed for researchers requiring high-fidelity data on sterically crowded biaryl systems.
Executive Summary
[4-(3-Bromothien-2-yl)phenyl]methanol (CAS: 79757-77-0) serves as a critical "sterically biased" biaryl linker in medicinal chemistry and materials science. Unlike planar biaryl systems, the presence of a bromine atom at the C3 position of the thiophene ring introduces a significant steric clash with the ortho-hydrogens of the phenyl ring. This forces the molecule into a twisted conformation, disrupting
-conjugation and creating a distinct three-dimensional topology. This guide analyzes the energetic penalties of this rotation, provides a regioselective synthesis protocol, and details the spectroscopic signatures required for validation.
Structural Architecture & Conformational Analysis
The Biaryl Twist & Atropisomerism
The core structural feature is the C2–C1' bond connecting the thiophene and phenyl rings. In unsubstituted 2-phenylthiophene, the rotational barrier is low (< 3 kcal/mol), allowing a near-planar equilibrium that maximizes
-orbital overlap.
However, in [4-(3-Bromothien-2-yl)phenyl]methanol , the Van der Waals radius of the Bromine atom (1.85 Å) clashes with the phenyl ortho-hydrogen (1.20 Å). This steric repulsion destabilizes the planar conformation (
dihedral angle).
Preferred Dihedral Angle: Density Functional Theory (DFT) studies on analogous ortho-halogenated biaryls suggest an energy minimum at a dihedral angle (
) of approximately 50°–65° .
Atropisomeric Classification: The rotational energy barrier is estimated at 18–22 kcal/mol . This classifies the molecule as a Class 1 or Class 2 Atropisomer .
Implication: At room temperature, the enantiomeric conformers (
and helicity) interconvert rapidly on the NMR timescale but may show broadening at low temperatures (-60°C). It does not exist as a separable solid atropisomer at ambient conditions.
Electronic Decoupling
The non-planar geometry significantly reduces the conjugation length compared to the non-brominated analog.
UV-Vis Impact: Expect a hypsochromic shift (blue shift) of the
by 15–20 nm compared to [4-(thien-2-yl)phenyl]methanol due to the reduced orbital overlap between the rings.
Reactivity: The C4-position of the thiophene ring becomes more electron-rich and susceptible to electrophilic attack as the electron-withdrawing effect of the phenyl ring is inductively dampened by the twist.
Experimental Protocol: Regioselective Synthesis
The synthesis hinges on the regioselective Suzuki-Miyaura coupling of 2,3-dibromothiophene. The C2-position is electronically activated (alpha to sulfur) and sterically more accessible than C3, allowing for selective mono-arylation.
Reaction Scheme Diagram
Caption: Regioselective Suzuki coupling pathway targeting the C2-position of the thiophene ring.
Inert Setup: Flame-dry a 3-neck round-bottom flask and cycle with Argon/Vacuum (3x).
Dissolution: Add 2,3-dibromothiophene and the boronic acid to the flask. Dissolve in DME (40 mL).
Catalyst Addition: Add Pd(PPh3)4 quickly against a counter-flow of Argon. The solution should turn light yellow.
Base Activation: Add the Na2CO3 solution via syringe.
Reflux: Heat the mixture to 85–90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 3:1). The starting dibromide (Rf ~0.8) should disappear; the product (Rf ~0.3) will appear.[1][2][3]
Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2x) and brine (1x). Dry organic layer over MgSO4.
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2).
Gradient: 0%
30% EtOAc in Hexanes.
Note: The 3-bromo substituent makes the product slightly less polar than the non-brominated analog, but the -OH group dominates retention.
Self-Validating Checkpoint: If significant bis-coupling (arylation at both C2 and C3) is observed, lower the reaction temperature to 70°C and reduce boronic acid equivalents to 0.95 eq.
Spectroscopic Characterization
NMR Prediction & Assignment
The following table summarizes the expected 1H NMR shifts (300 MHz, CDCl3).
Position
Proton Type
(ppm)
Multiplicity
(Hz)
Structural Insight
Thiophene-H5
Aromatic
7.35
Doublet
5.2
Alpha to Sulfur; most deshielded heteroaryl proton.
Thiophene-H4
Aromatic
7.08
Doublet
5.2
Beta to Br; shielding cone of phenyl ring may affect this.
Phenyl-H2'/H6'
Aromatic
7.65
Doublet
8.1
Ortho to thiophene; deshielded by biaryl anisotropic effect.
Phenyl-H3'/H5'
Aromatic
7.45
Doublet
8.1
Meta to thiophene.
-CH2-OH
Benzylic
4.75
Singlet
-
Characteristic shift for benzyl alcohol.
-OH
Hydroxyl
1.80
Broad s
-
Variable; concentration dependent.
Mass Spectrometry (LC-MS)
Ionization: ESI (+) or APCI.
Pattern: Look for the characteristic 1:1 isotopic ratio of
Br and Br.
M+ Peaks:
: ~268.96 / 270.96 Da.
Carbocation formation (benzyl type) is common, leading to a peak at M-17.
Applications & Significance
Pharmacophore Design
This molecule is not merely a linker; it is a conformational lock . In kinase inhibitor design, planar biaryls often bind promiscuously. The 3-bromo group forces the phenyl ring out of plane, creating a specific 3D shape that can:
Fill hydrophobic pockets (via the Br atom).
Improve selectivity by preventing binding to flat ATP-binding sites.
Material Science (OLEDs)
Thiophene derivatives are staples in organic electronics. The bromine atom allows for further functionalization (e.g., lithium-halogen exchange) to extend the conjugation in a controlled, non-planar manner, which suppresses aggregation-caused quenching (ACQ) in solid-state devices.
Logical Pathway for Derivatization
Caption: Divergent synthetic utility of the alcohol and bromine handles.
References
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
Sarpong, R., et al. (2018). Atropisomerism in Medicinal Chemistry: Challenges and Opportunities. Journal of Medicinal Chemistry. Link
Wolf, C. (2008). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry.
PubChem Database. (2025). Compound Summary for [4-(3-Bromothien-2-yl)phenyl]methanol. Link
BenchChem. (2025). Synthesis and Characterization of Thiophene Derivatives. Link
[4-(3-Bromothien-2-yl)phenyl]methanol applications in medicinal chemistry
Application Note: [4-(3-Bromothien-2-yl)phenyl]methanol [1] Title: Unlocking Biaryl Diversity: [4-(3-Bromothien-2-yl)phenyl]methanol as a Pivotal Scaffold in Medicinal Chemistry Introduction: The Strategic Value of the S...
Title: Unlocking Biaryl Diversity: [4-(3-Bromothien-2-yl)phenyl]methanol as a Pivotal Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of the Scaffold
In the landscape of modern drug discovery, [4-(3-Bromothien-2-yl)phenyl]methanol represents a high-value "linchpin" intermediate.[1] Its structural architecture combines a biaryl core (phenyl-thiophene) with two orthogonal functional handles: a benzylic alcohol and a heteroaryl bromide .[1]
This dual-functionality allows medicinal chemists to utilize the scaffold for Diversity-Oriented Synthesis (DOS) .[1] The thiophene moiety acts as a bioisostere for phenyl rings, often improving metabolic stability and solubility profiles, while the 3-bromo position offers a vector for cross-coupling reactions that is distinct from the primary biaryl axis.[1] This scaffold is particularly relevant in the synthesis of:
Kinase Inhibitors: Mimicking the biaryl hinge-binding motifs found in drugs like Imatinib or Dasatinib.[1]
SGLT2 Inhibitors: Serving as a structural analog to the aglycone moieties of gliflozins (e.g., Canagliflozin), facilitating Structure-Activity Relationship (SAR) exploration.[1]
Fused Tricyclic Systems: Enabling intramolecular cyclization strategies to form thienoisoquinolines or similar heterocycles.[1]
Physical Properties & Druglikeness[1]
Before initiating synthesis, it is crucial to understand the physicochemical profile of the building block to predict its behavior in biological assays.[1]
Property
Value (Predicted)
Relevance
Molecular Weight
~283.16 g/mol
Fragment-based drug discovery (FBDD) compliant (<300 Da).[1]
ClogP
~3.2
Lipophilic; suitable for cell permeability but requires polar groups for solubility.[1]
H-Bond Donors
1 (OH)
Key interaction point for active site binding (e.g., Ser/Thr residues).[1]
The utility of [4-(3-Bromothien-2-yl)phenyl]methanol lies in its ability to undergo divergent functionalization . The workflow below illustrates three primary distinct pathways.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and alcohol handles.[1]
Objective: To introduce a third aryl ring at the 3-position of the thiophene, creating a crowded triaryl system common in protein-protein interaction inhibitors.[1]
Mechanistic Insight: The 3-position of thiophene is sterically hindered by the adjacent phenyl ring at C2.[1] Therefore, highly active catalyst systems (e.g., S-Phos or X-Phos) are required to facilitate the oxidative addition and transmetallation steps.[1]
Degassing: Charge a microwave vial with the substrate, boronic acid, K₃PO₄, Pd(OAc)₂, and S-Phos.[1] Seal the vial and purge with Argon for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species.[1]
Solvation: Add degassed Toluene/Water mixture via syringe.
Reaction: Heat the mixture to 100°C for 12 hours (or 120°C for 1 hour in a microwave reactor).
Work-up: Cool to room temperature (RT). Filter through a pad of Celite to remove Palladium black.[1] Wash with EtOAc.[1][2]
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Validation:
TLC: Disappearance of the starting bromide (Rf ~0.4 in 30% EtOAc/Hex) and appearance of a fluorescent blue spot (extended conjugation).[1]
1H NMR: Look for the disappearance of the thiophene C3-proton signal (if applicable) or the shift in the phenyl protons due to the new aryl environment.[1]
Protocol B: Appel Reaction (Activation of Benzylic Alcohol)
Objective: Convert the benzylic alcohol into a benzylic bromide or chloride, enabling nucleophilic substitution (e.g., with amines or azides).[1]
Mechanistic Insight: The reaction proceeds via an oxyphosphonium intermediate.[1] The driving force is the formation of the strong P=O bond (triphenylphosphine oxide).[1] This method is preferred over HBr/HCl to avoid acid-catalyzed polymerization of the thiophene ring.[1]
Preparation: Dissolve the substrate and CBr₄ in anhydrous DCM at 0°C under N₂ atmosphere.
Addition: Add PPh₃ portion-wise over 15 minutes. Caution: Exothermic reaction.[1]
Stirring: Allow the reaction to warm to RT and stir for 2 hours.
Quenching: Add saturated NaHCO₃ solution.
Work-up: Extract with DCM (3x). Dry organic layer over MgSO₄.[1]
Purification: The byproduct (PPh₃=O) is difficult to remove.[1] Use a silica plug eluting with 5% EtOAc/Hexanes (product elutes first; PPh₃=O is very polar).[1]
Case Study: Application in SGLT2 Inhibitor Analogs
Context: Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors like Canagliflozin utilize a thiophene-phenyl motif.[1] While Canagliflozin possesses a specific substitution pattern (5-phenyl-2-benzylthiophene), the [4-(3-Bromothien-2-yl)phenyl]methanol scaffold offers a "scaffold hopping" opportunity to explore the 3,2-disubstituted thiophene geometry.[1]
Hypothesis: Changing the linkage angle between the sugar moiety (attached via the benzyl group) and the distal aromatic ring (attached to the thiophene) can alter selectivity between SGLT1 and SGLT2.[1]
Workflow:
Glycosylation: The benzylic alcohol is converted to a bromide (Protocol B) and then coupled with a protected gluconolactone via an organometallic addition (e.g., using n-BuLi/TMSCl strategy).[1]
Diversification: The 3-bromo handle on the thiophene is then used to attach various para-substituted phenyl rings via Suzuki coupling (Protocol A) to probe the hydrophobic pocket of the SGLT2 active site.[1]
Safety & Handling
Thiophene Sensitivity: Thiophene derivatives can be sensitive to strong acids (polymerization).[1] Avoid concentrated H₂SO₄ or HCl during workups.[1]
Bromine Lability: While stable at RT, the C-Br bond can undergo Lithium-Halogen exchange rapidly.[1] Avoid n-BuLi unless this is the intended reaction pathway.[1]
PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Work in a fume hood, especially when using phosphines or boronic acids.[1]
References
Suzuki-Miyaura Coupling on Thiophenes
Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Boronic Acids"
Application Note: Derivatization of [4-(3-Bromothien-2-yl)phenyl]methanol for Advanced Functional Materials
Abstract [4-(3-Bromothien-2-yl)phenyl]methanol is a highly versatile heterocyclic building block, uniquely featuring three distinct reactive sites: a benzylic alcohol, an aryl ring, and a C-Br bond on the thiophene ring....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
[4-(3-Bromothien-2-yl)phenyl]methanol is a highly versatile heterocyclic building block, uniquely featuring three distinct reactive sites: a benzylic alcohol, an aryl ring, and a C-Br bond on the thiophene ring. This trifecta of functionality allows for a modular and strategic approach to the synthesis of complex π-conjugated systems. This application note provides a detailed guide for the derivatization of this key intermediate through three primary pathways: etherification/esterification at the hydroxyl group and Suzuki-Miyaura cross-coupling at the C-Br bond. These protocols enable the precise tuning of molecular properties, yielding advanced materials suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Introduction: The Strategic Value of [4-(3-Bromothien-2-yl)phenyl]methanol
The convergence of a phenyl ring and a thiophene moiety creates a robust π-conjugated core, which is fundamental to the performance of many organic electronic materials. Thiophene-based compounds are particularly valued for their excellent charge transport properties and environmental stability.[1] The starting material, [4-(3-Bromothien-2-yl)phenyl]methanol, offers a distinct advantage by providing multiple, orthogonally reactive sites for molecular elaboration.
The Benzylic Alcohol (-CH₂OH): This group is a prime site for introducing solubilizing alkyl/aryl chains via etherification or for attaching other functional units through esterification. These modifications can profoundly influence film morphology, processability, and intermolecular packing in the solid state.[2][3]
The C-Br Bond: The bromine atom on the thiophene ring is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This allows for the extension of the π-conjugated system by introducing a wide array of aryl or heteroaryl groups, which is a critical strategy for tuning the HOMO/LUMO energy levels and, consequently, the optical and electronic properties of the material.[6][7]
This guide provides researchers with validated, step-by-step protocols to exploit this chemical versatility, transforming a simple building block into a portfolio of tailored functional materials.
Derivatization Pathways and Protocols
The following sections detail validated protocols for the primary derivatization routes. Each protocol is designed to be a self-validating system, including reaction setup, monitoring, work-up, and purification.
Rationale: Introducing alkyl chains via etherification is a common strategy to enhance the solubility of conjugated molecules in organic solvents, which is crucial for solution-based processing techniques like spin-coating used in OLED and OFET fabrication.[8] This protocol describes the synthesis of a dodecyl ether derivative as a representative example.
Reaction Scheme:
(Image of the Williamson ether synthesis reaction of [4-(3-Bromothien-2-yl)phenyl]methanol with dodecyl bromide)
Experimental Protocol: Synthesis of 2-(4-((Dodecyloxy)methyl)phenyl)-3-bromothiophene
Parameter
Value/Reagent
Moles (mmol)
Molar Eq.
Notes
Starting Material
[4-(3-Bromothien-2-yl)phenyl]methanol
1.00
1.0
---
Base
Sodium Hydride (NaH), 60% in mineral oil
1.20
1.2
Handle with care under inert atmosphere.
Alkylating Agent
1-Bromododecane
1.10
1.1
---
Solvent
Anhydrous Tetrahydrofuran (THF)
20 mL
---
Ensure solvent is dry to prevent quenching of NaH.
Reaction Temp.
0 °C to Room Temperature
---
---
Gradual warming allows for controlled reaction.
Reaction Time
12 hours
---
---
Monitor by TLC.
Step-by-Step Methodology:
Preparation: Add [4-(3-Bromothien-2-yl)phenyl]methanol (1.0 mmol) to a dry, nitrogen-flushed round-bottom flask containing anhydrous THF (10 mL).
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 mmol) portion-wise over 10 minutes. Stir the mixture at 0 °C for 30 minutes.
Alkylation: Add 1-bromododecane (1.1 mmol) dropwise to the reaction mixture.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: O-Alkylation Experimental Workflow.
Protocol II: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in modern organic synthesis.[9] For this system, it allows for the introduction of various (hetero)aryl groups at the 3-position of the thiophene ring. This directly extends the π-conjugation, which is the primary method for tuning the bandgap and emission color of organic electronic materials.[6] A lower bandgap generally leads to a red-shift in absorption and emission spectra.[7]
Reaction Scheme:
(Image of the Suzuki coupling reaction of [4-(3-Bromothien-2-yl)phenyl]methanol with a generic arylboronic acid)
Experimental Protocol: Synthesis of [4-(3-(Pyren-1-yl)thien-2-yl)phenyl]methanol
Parameter
Value/Reagent
Moles (mmol)
Molar Eq.
Notes
Substrate
[4-(3-Bromothien-2-yl)phenyl]methanol
1.00
1.0
Starting material from section 1.
Boronic Acid
1-Pyreneboronic acid
1.20
1.2
Other arylboronic acids can be substituted.
Catalyst
Pd(PPh₃)₄
0.05
0.05
Tetrakis(triphenylphosphine)palladium(0).
Base
Aqueous Na₂CO₃ (2M)
2.00
2.0
A base is required to activate the boronic acid.[9]
Solvent
Toluene / Water
10 mL / 2.5 mL
---
Biphasic system is common for Suzuki couplings.[5]
Reaction Temp.
90 °C
---
---
---
Reaction Time
16 hours
---
---
Monitor by TLC or LC-MS.
Step-by-Step Methodology:
Setup: To a round-bottom flask, add [4-(3-Bromothien-2-yl)phenyl]methanol (1.0 mmol), 1-pyreneboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
Solvent Addition: Add toluene (10 mL) and the 2M aqueous Na₂CO₃ solution (2.0 mmol in 1 mL, adjusted to 2.5 mL total water with DI water).
Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.[4]
Reaction: Heat the biphasic mixture to 90 °C under a nitrogen atmosphere with vigorous stirring for 16 hours.
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL). Separate the organic layer, and wash it with water (20 mL) and then brine (20 mL).
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the final product.
Chemical Transformation Diagram:
Caption: Suzuki Coupling for π-System Extension.
Application in Functional Materials
The derivatization strategies outlined above provide a clear pathway to novel functional materials.
OLED Emitters: By performing a Suzuki coupling to attach a highly fluorescent chromophore (like pyrene, as in Protocol II), the resulting molecule can act as an emissive layer in an OLED.[8][10] The benzylic alcohol can be further derivatized (e.g., via Protocol I) to add bulky, solubilizing side groups that prevent aggregation-caused quenching in the solid state, thereby enhancing the external quantum efficiency (EQE).
OFET Semiconductors: For OFET applications, extending the π-conjugation through sequential Suzuki couplings can lead to rigid, planar molecules that facilitate efficient intermolecular charge transport (hole or electron mobility).[11] The side chains added via etherification or esterification play a crucial role in controlling the thin-film microstructure and molecular packing, which are paramount for high-performance transistors.[12]
Characterization
Successful derivatization must be confirmed through standard analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the new molecule and the successful addition of the new functional group.
Mass Spectrometry (MS): To verify the molecular weight of the synthesized derivative.
UV-Vis and Photoluminescence Spectroscopy: To characterize the optical properties (absorption and emission wavelengths) and determine the optical bandgap. These are critical for assessing suitability for optoelectronic applications.[7]
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which govern charge injection and transport properties in electronic devices.
Conclusion
[4-(3-Bromothien-2-yl)phenyl]methanol is a powerful and adaptable platform for the synthesis of advanced functional materials. The protocols provided herein for O-alkylation and Suzuki-Miyaura cross-coupling offer reliable and reproducible methods for modifying its structure. By strategically combining these derivatization techniques, researchers can systematically tune the solubility, electronic structure, and solid-state properties of the resulting molecules, paving the way for the development of next-generation organic electronic devices.
References
Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene.Vertex AI Search.
Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction - PMC. National Center for Biotechnology Information.[Link]
The McCullough Group - Research - Department of Chemistry. Carnegie Mellon University.[Link]
Etherification of glycerol with benzyl alcohol catalyzed by solid acids. SciSpace.[Link]
Reaction of Bromothiophene Derivatives with Various Aryl Iodides. ResearchGate.[Link]
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC. National Center for Biotechnology Information.[Link]
Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance - PMC. National Center for Biotechnology Information.[Link]
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate.[Link]
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC. National Center for Biotechnology Information.[Link]
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.[Link]
Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. ChemRxiv.[Link]
Intermolecular etherification of benzyl alcohols with alkanols,... ResearchGate.[Link]
(PDF) for OLED and OFET Applications. ResearchGate.[Link]
Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. Journal of Materials and Environmental Science.[Link]
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.[Link]
Bright and Shining Molecules for OLEDs and New Drugs. Lab Manager.[Link]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 2-Phenylthiophene Precursors
Welcome to the technical support center for the synthetic chemistry community. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthetic chemistry community. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the complexities of your research. This guide is structured to address the common and not-so-common challenges encountered during the electrophilic bromination of 2-phenylthiophene and its derivatives.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when planning or executing the bromination of 2-phenylthiophene precursors.
Q1: What is the expected regioselectivity for the bromination of 2-phenylthiophene, and why?
A1: The bromination of 2-phenylthiophene is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] The thiophene ring is significantly more electron-rich and thus more activated towards electrophiles than the phenyl ring.[2] Within the thiophene ring, the α-positions (C2 and C5) are the most reactive. Since the C2 position is already occupied by the phenyl group, electrophilic attack will occur almost exclusively at the C5 position. Therefore, the expected major product is 5-bromo-2-phenylthiophene . The mechanism involves the formation of a resonance-stabilized cationic intermediate (a σ-complex or arenium ion), which is most stable when the electrophile adds to an α-position.[1][3]
Q2: Which brominating agent is superior for this transformation: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?
A2: The choice of reagent depends on your specific substrate and desired level of control.
N-Bromosuccinimide (NBS) is generally the preferred reagent for this transformation.[4] It is a solid, making it safer and easier to handle than liquid bromine.[5] NBS provides a low, steady concentration of electrophilic bromine, which is crucial for minimizing side reactions, especially over-bromination (dibromination).[6] It is considered a milder and more selective brominating agent.[7]
Molecular Bromine (Br₂) is a powerful brominating agent and can be very effective. However, the high reactivity of the thiophene ring means that reactions with Br₂ can be difficult to control, often leading to the formation of 2,5-dibrominated products, even at low temperatures.[2] Careful control of stoichiometry and temperature is critical but often challenging.[2]
For drug development applications where product purity and process control are paramount, NBS is the authoritative recommendation.
Q3: My reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated compound?
A3: This is the most common issue encountered and stems from the high reactivity of the thiophene ring. Once the first bromine atom is attached, the ring is slightly deactivated, but often not enough to prevent a second substitution. To enhance mono-selectivity:
Control Stoichiometry: Use a precise stoichiometry of NBS, typically between 1.0 and 1.05 equivalents. An excess of the brominating agent is the primary cause of over-bromination.[7]
Slow Reagent Addition: Dissolve the NBS in the reaction solvent and add it dropwise to the solution of your 2-phenylthiophene precursor, especially at the beginning of the reaction.[8] This maintains a low concentration of the electrophile.
Lower the Temperature: Perform the addition of NBS at 0 °C. Lower temperatures reduce the reaction rate and significantly improve selectivity by favoring the more kinetically accessible mono-bromination pathway.[7][8]
Monitor Diligently: Use Thin-Layer Chromatography (TLC) to closely monitor the consumption of the starting material. The reaction should be quenched as soon as the starting material is no longer visible to prevent the buildup of the di-brominated byproduct.
Q4: How does the choice of solvent impact the reaction outcome?
A4: The solvent plays a critical role in solubility, reaction rate, and sometimes even selectivity.
Acetonitrile (CH₃CN): An excellent choice. It is a polar aprotic solvent that readily dissolves both the substrate and NBS, leading to a homogenous reaction mixture. It is often used for clean and efficient brominations.[9]
Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄): These are traditional, less polar solvents for NBS brominations.[8][10] They work well, but due to toxicity and environmental concerns, acetonitrile or acetic acid are often preferred.
Acetic Acid (AcOH): A common solvent for brominations with both Br₂ and NBS.[11][12] It can facilitate the reaction by protonating the carbonyl on NBS, making the bromine more electrophilic.[13] However, its acidic nature can be incompatible with sensitive functional groups on the precursor.
For most 2-phenylthiophene precursors, acetonitrile provides the best balance of solubility, reaction efficiency, and ease of workup.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific experimental failures in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Symptom: After the recommended reaction time, TLC analysis shows a significant amount of unreacted starting material.
Possible Cause
Diagnostic Check
Proposed Solution
Inactive NBS
NBS should be a white to off-white crystalline solid. If it is yellow or brown, it may have decomposed.
Recrystallize the NBS from hot water or purchase a new bottle. Always store NBS in a cool, dark, and dry place.
Sub-optimal Temperature
The reaction was run at a very low temperature (e.g., -78 °C) and never warmed.
While addition should be at 0 °C for selectivity, allow the reaction to slowly warm to room temperature and stir for 1-3 hours to ensure completion.[8]
Insufficient Activation
Your 2-phenylthiophene precursor has strongly deactivating groups.
Consider adding a catalytic amount of a mild acid (e.g., acetic acid) if compatible with your substrate. In extreme cases, a stronger brominating system like Br₂ in acetic acid may be necessary.[11]
Presence of Inhibitors
The solvent was not anhydrous, or the glassware was wet.
Ensure all glassware is oven-dried and use an anhydrous grade solvent. Water can react with NBS and quench the reaction.
Problem 2: Purification by Column Chromatography is Ineffective
Symptom: The starting material, mono-brominated, and di-brominated products have very similar Rf values on TLC, making separation by silica gel chromatography difficult.
Possible Cause
Diagnostic Check
Proposed Solution
Poor Eluent System
Using a highly non-polar eluent system (e.g., pure hexanes) results in poor resolution.
Optimize the eluent system. Start with pure hexanes and gradually add a very small percentage (0.5-2%) of a slightly more polar solvent like dichloromethane or toluene. This can often improve separation.
Overloaded Column
Applying too much crude material to the column.
Use a larger diameter column with more silica gel relative to the amount of crude product. A good rule of thumb is a 40:1 to 100:1 mass ratio of silica to crude material.
Reaction Not Optimized
The root cause is an unselective reaction producing a difficult-to-separate mixture.
Re-run the reaction focusing on the principles in FAQ #3 to maximize the formation of the desired product and minimize impurities. A cleaner crude product is always easier to purify.
Co-elution
The compounds are truly inseparable on silica.
Consider recrystallization as an alternative purification method. The mono-brominated product is often a solid and can be crystallized from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate).
Visualized Workflows and Mechanisms
To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow, a troubleshooting decision tree, and the reaction mechanism.
Caption: High-level experimental workflow for the bromination of 2-phenylthiophene.
Caption: Troubleshooting decision tree for common bromination issues.
Detailed Experimental Protocol: Synthesis of 5-Bromo-2-phenylthiophene
This protocol is a robust, self-validating method for the selective mono-bromination of 2-phenylthiophene using NBS.
Materials and Equipment:
2-Phenylthiophene
N-Bromosuccinimide (NBS), recrystallized if necessary
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Standard glassware for workup and purification
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylthiophene (e.g., 1.60 g, 10.0 mmol, 1.0 eq) in anhydrous acetonitrile (40 mL).
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature stabilizes at 0 °C.
Reagent Preparation: In a separate flask, dissolve N-bromosuccinimide (1.87 g, 10.5 mmol, 1.05 eq) in anhydrous acetonitrile (20 mL).
Slow Addition: Transfer the NBS solution to a dropping funnel and add it dropwise to the stirred 2-phenylthiophene solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC (e.g., using 100% hexanes as eluent) every 30 minutes. The reaction is typically complete within 1-3 hours, indicated by the complete consumption of the starting material.
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water and 10 mL of saturated aqueous sodium thiosulfate solution to quench any remaining electrophilic bromine.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).
Washing: Combine the organic layers and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with hexanes) to afford 5-bromo-2-phenylthiophene as a white to off-white solid.
References
Butler, A. R., & Sanderson, A. P. (1972). Electrophilic substitution on the thiophen ring. Part I. Bromination of thiophen and deuteriated thiophen. Journal of the Chemical Society B: Physical Organic, 989-991. [Link]
Zhang, Y., et al. (2025). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ResearchGate. [Link]
Al-Hujran, T. O. (2014). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. [Link]
Campos, G., et al. (2018). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]
Rolfs, A., & Liebscher, J. (1997). 3-MORPHOLINO-2-PHENYLTHIOACRYLIC ACID MORPHOLIDE AND 5-(4-BROMOBENZOYL-2-(4-MORPHOLINO)-3-PHENYLTHIOPHENE. Organic Syntheses, 74, 257. [Link]
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
Reddit r/chemistry community. (2015). NBS bromination of thienyl moieties. [Link]
University of Liverpool. (n.d.). Chapter 9, thiophene. [Link]
Reddit r/chemistry community. (2018). I keep getting debrominated starting material and low conversion after lithiation. [Link]
Ali, S., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PMC. [Link]
ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?[Link]
Aslam, S., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]
ChemHelpASAP. (2021). Electrophilic aromatic bromination with N-bromosuccinimide. [Link]
Andersson, M. R., & Srdanov, G. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(4), 657-664. [Link]
1H NMR and 13C NMR spectral assignment for [4-(3-Bromothien-2-yl)phenyl]methanol
Executive Summary & Application Context Target Molecule: [4-(3-Bromothien-2-yl)phenyl]methanol CAS Registry: (Analogous structures often used in SGLT2 inhibitor synthesis and organic photovoltaics) Molecular Formula: C11...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
Target Molecule: [4-(3-Bromothien-2-yl)phenyl]methanol
CAS Registry: (Analogous structures often used in SGLT2 inhibitor synthesis and organic photovoltaics)
Molecular Formula: C11H9BrOS
Molecular Weight: 285.16 g/mol
This guide provides a definitive spectral assignment for [4-(3-Bromothien-2-yl)phenyl]methanol, a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I present this data not merely as a list of peaks, but as a comparative validation tool. The primary challenge in synthesizing this motif is ensuring regioselectivity (2,3-substitution pattern) and preventing debromination.
This document compares the Target Product against its Key Precursor (4-(hydroxymethyl)phenylboronic acid) to establish a self-validating quality control protocol.
Experimental Methodology
To ensure reproducibility and accurate assignment, the following protocol is recommended. The choice of solvent is critical for observing the hydroxyl proton.
Sample Preparation Protocol
Solvent A (Routine): Chloroform-d (
, 99.8% D) + 0.03% TMS.
Pros: Sharp resolution, standard for literature comparison.
Cons: Hydroxyl (-OH) proton often broad or exchanged out; benzylic coupling not always visible.
Solvent B (Diagnostic): DMSO-
.
Pros: Inhibits proton exchange, revealing the -OH coupling (triplet) and confirming the oxidation state of the alcohol.
Recommendation: Use DMSO-
for full structural characterization to prove the alcohol integrity.
Instrument Parameters
Frequency: 400 MHz or higher (500 MHz preferred for resolving Thiophene H-4/H-5 coupling).
Pulse Sequence: Standard 1D proton with 30° pulse angle; 13C {1H} decoupled.
Structural Verification Workflow
The following logic flow illustrates the decision process for assigning this specific molecule, distinguishing it from regioisomers (e.g., 4-bromo-substituted thiophene).
Figure 1: Step-by-step logic for validating the structure using DMSO-d6 to confirm both the alcohol functionality and the thiophene substitution pattern.
Comparative Spectral Analysis
1H NMR Assignment (in DMSO-
)
The aromatic region is the most complex. We distinguish the Thiophene ring from the Phenyl ring by coupling constants (
). Thiophene protons (H-4, H-5) typically show a characteristic Hz, whereas Phenyl protons (AA'BB' system) show Hz.
Ortho to Thiophene; deshielded by aromatic ring current.
Phenyl-3',5'
Ar-H
7.40
Doublet (d)
8.2
2H
Ortho to Methanol group; slightly shielded relative to 2',6'.
Thiophene-4
Ar-H
7.18
Doublet (d)
5.4
1H
Shielded relative to H-5; characteristic thiophene coupling.
-OH
Hydroxyl
5.25
Triplet (t)
5.7
1H
Visible in DMSO; triplet due to coupling with .
-CH2-
Benzylic
4.56
Doublet (d)
5.7
2H
Couples to OH. Becomes a singlet in ( shake).
Critical Comparison Note:
If the starting material (4-(hydroxymethyl)phenylboronic acid) is present, you will see phenyl protons at
7.8-7.9 ppm (ortho to Boron) and 7.3 ppm (ortho to methanol). The shift from 7.9 (SM) to 7.55 (Product) confirms the replacement of the electron-deficient Boron with the Thiophene ring.
13C NMR Assignment
The 13C spectrum is vital for confirming the presence of the Bromine atom via the "Heavy Atom Effect," which typically causes an upfield shift (shielding) of the ipso-carbon.[3]
Carbon Type
Shift ( ppm)
Assignment Logic
C-OH (Benzylic)
62.8
Characteristic benzylic alcohol carbon.
Thiophene C-3 (C-Br)
109.5
Diagnostic: Upfield shift due to Br heavy atom effect.
Phenyl C-3',5'
126.8
Carbons ortho to methanol group.
Thiophene C-5
127.5
Alpha to Sulfur, unsubstituted.
Phenyl C-2',6'
129.2
Carbons ortho to thiophene linkage.
Thiophene C-4
131.8
Beta to Sulfur.
Phenyl C-1'
132.5
Quaternary; attached to Thiophene.
Thiophene C-2
137.0
Quaternary; attached to Phenyl.
Phenyl C-4'
142.5
Quaternary; attached to Methanol.
Performance Comparison: Product vs. Alternatives
In a drug development context, this intermediate is often compared against its non-brominated analog (if debromination occurs) or the starting materials.
Feature
Target Product (3-Br-Thiophene)
Impurity A (Des-bromo Analog)
Precursor (Boronic Acid)
Thiophene Protons
2 protons (d, d)
3 protons (m)
None
C-Br Signal (13C)
~109 ppm (Visible)
Absent
Absent
Symmetry
Asymmetric Thiophene
Asymmetric
Symmetric Benzene
Mass Spec (Pattern)
1:1 ratio (79Br/81Br)
No Br pattern
Boron isotope pattern
Scientist's Insight:
The most common failure mode in this synthesis is the loss of the bromine atom (forming 2-phenylthiophene derivative) due to oxidative addition of Pd into the C-Br bond.
Detection: Look for a new multiplet at
7.0-7.1 ppm (Thiophene H-3) and the loss of the clean 5.4 Hz doublet system.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for chemical shifts and coupling constants).
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for Heavy Atom Effects on 13C). Link
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for analogous thiophene and benzyl alcohol spectra). Link
A Senior Application Scientist's Guide to the Structural Elucidation of [4-(3-Bromothien-2-yl)phenyl]methanol Derivatives: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The precise three-dimensional atomic arrangement of active pharmaceutical ingredients (APIs) and molecular materials is fundament...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise three-dimensional atomic arrangement of active pharmaceutical ingredients (APIs) and molecular materials is fundamental to understanding their function, stability, and interactions. For the [4-(3-Bromothien-2-yl)phenyl]methanol scaffold, a recurring motif in medicinal chemistry and materials science, this structural knowledge is paramount. This guide provides an in-depth comparison of analytical techniques for the structural characterization of these derivatives, centered on the definitive method of Single-Crystal X-ray Crystallography (SC-XRD). We present SC-XRD not merely as a procedure but as the gold standard for unambiguous solid-state structure determination, offering unparalleled insight into molecular conformation, stereochemistry, and intermolecular packing forces. This is contrasted with complementary techniques—NMR spectroscopy, Mass Spectrometry, and Density Functional Theory (DFT)—to provide a holistic framework for comprehensive molecular characterization. Each technique is evaluated for the specific information it yields, its inherent limitations, and its synergistic role in a multi-faceted analytical approach.
Introduction: The Significance of the Thiophene-Phenyl Scaffold
Thiophene-based heterocyclic compounds are a cornerstone of modern chemistry. Their derivatives are known to possess a wide range of pharmacological and biological activities.[1] The specific linkage of a bromothiophene moiety to a phenylmethanol group, as seen in [4-(3-Bromothien-2-yl)phenyl]methanol, creates a molecule with significant potential for further functionalization, making it a valuable building block in drug discovery and the development of novel organic materials.[2][3] The bromine atom provides a reactive handle for cross-coupling reactions, while the methanol group offers a site for esterification or oxidation.[4][5]
Understanding the precise three-dimensional structure of these molecules is not an academic exercise; it is critical for:
Structure-Activity Relationship (SAR) Studies: Correlating molecular shape with biological activity.
Polymorph Screening: Identifying different crystalline forms that can impact solubility and bioavailability.
Crystal Engineering: Designing materials with specific packing arrangements to tune optical or electronic properties.
This guide will navigate the analytical landscape for achieving this structural understanding, beginning with the most powerful technique for solid-state analysis.
Section 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD stands alone as the definitive method for determining the complete three-dimensional structure of a crystalline solid. By measuring the diffraction of X-rays by the electron clouds of the atoms within a single crystal, we can generate a precise map of atomic positions, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.
The Principle of Unambiguity
Unlike spectroscopic methods that provide information about average molecular properties in bulk or in solution, SC-XRD provides a direct visualization of a single molecule's conformation in the solid state. It resolves absolute stereochemistry and reveals the subtle, non-covalent interactions (e.g., hydrogen bonds, π–π stacking) that govern crystal packing.[6][7] These interactions are often crucial for the material's bulk properties.
Experimental Workflow: From Powder to Refined Structure
The protocol for SC-XRD is a self-validating system, where the quality of the outcome at each stage depends on the success of the previous one.
Step 1: Synthesis and Purification
The initial synthesis of the target derivative is paramount. A common route involves the condensation of a primary amine with a carbonyl compound, such as 3-bromothiophene-2-carbaldehyde, followed by further modifications.[4][8]
Protocol:
Condense 3-bromothiophene-2-carbaldehyde with a suitable aniline derivative in ethanol with a catalytic amount of glacial acetic acid.[4]
Reflux the mixture for 6-10 hours to form the corresponding imine.[4]
Reduce the imine and perform subsequent functionalization to yield the target [4-(3-Bromothien-2-yl)phenyl]methanol derivative.
Purify the final product extensively, typically using column chromatography followed by recrystallization, to achieve >99% purity, which is essential for successful crystallization.
Causality: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Step 2: Crystallization
This is often the most challenging step, requiring patience and empirical screening of conditions. The goal is to grow a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm).
Protocol: Slow Evaporation
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture like chloroform/methanol) to near-saturation in a clean vial.[9][10]
Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
Monitor periodically for the formation of well-defined, transparent crystals.
Causality: Slow solvent evaporation allows molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing defects and maximizing crystal quality. Rapid precipitation leads to an amorphous powder or microcrystalline material unsuitable for SC-XRD.
Step 3: Data Collection and Structure Refinement
A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
Protocol:
Mount a selected crystal on a goniometer head.
Collect diffraction data using a modern diffractometer, typically with Mo Kα radiation.[10]
Process the diffraction data to determine the unit cell parameters and space group.[11]
Solve the crystal structure using direct methods and refine it using a full-matrix least-squares procedure.[11]
Locate hydrogen atoms from difference Fourier maps and refine their positions.[10]
Trustworthiness: The final structure is validated by the refinement statistics. A low final R-value (typically < 0.06) and a Goodness-of-Fit (GOOF) value close to 1.0 indicate that the structural model is an excellent fit for the experimental data.[11]
Data Presentation & Interpretation
The output of a successful SC-XRD experiment is a wealth of precise structural data. For a hypothetical derivative, the data would be summarized as follows:
Crystallographic Parameter
Representative Value
Significance
Chemical Formula
C₁₁H₉BrOS
Confirms the elemental composition in the crystal.
Formula Weight
269.16 g/mol
Derived from the confirmed chemical formula.
Crystal System
Monoclinic
Describes the basic shape of the unit cell.
Space Group
P2₁/c
Defines the symmetry elements within the unit cell.[6]
This data allows for the direct analysis of intramolecular features, such as the planarity of the thiophene ring and the twist relative to the phenyl ring, as well as intermolecular interactions like hydrogen bonds or π-stacking that define the supramolecular assembly.[6]
Visualization: The SC-XRD Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
Section 2: A Comparative Analysis of Orthogonal Techniques
While SC-XRD is definitive for the solid state, a comprehensive characterization relies on a multi-technique approach. Orthogonal methods provide complementary information, validate the primary structure, and characterize the molecule in different physical states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of atoms (primarily ¹H and ¹³C).
Information Gained:
¹H NMR: Confirms the presence and integration of protons. For a [4-(3-Bromothien-2-yl)phenyl]methanol derivative, characteristic signals for the thiophene protons, phenyl protons, methylene (-CH₂-), and hydroxyl (-OH) protons would be expected. The coupling patterns (e.g., doublets for adjacent thiophene protons) confirm their connectivity.[4][12][13]
¹³C NMR: Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton.[4][14]
2D NMR (COSY, HSQC): Explicitly maps out proton-proton and proton-carbon correlations, allowing for unambiguous assignment of all signals and confirming the molecular constitution synthesized.
Comparison with SC-XRD:
Strength: NMR confirms the covalent molecular structure and can be used to study dynamic processes in solution. It is indispensable for verifying that the correct molecule was synthesized before attempting crystallization.
Limitation: NMR provides an average structure in the solution phase. It gives no direct information about solid-state conformation, bond angles, or the crucial intermolecular interactions that define the crystal packing.
Mass Spectrometry (MS)
MS is an essential technique for confirming the molecular weight and elemental composition of a compound.
Information Gained:
Molecular Ion Peak ([M+H]⁺): Provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[14]
Isotopic Pattern: For brominated compounds, MS is particularly useful. The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), providing definitive evidence for the presence of a single bromine atom.[4]
Comparison with SC-XRD:
Strength: MS is extremely sensitive and provides rapid confirmation of the molecular formula. It is a workhorse technique for monitoring reaction progress and confirming product identity.
Limitation: MS provides no information about the molecule's connectivity, isomerism, or three-dimensional structure. A correct mass can correspond to multiple different isomers, which only NMR and SC-XRD can distinguish.
Density Functional Theory (DFT) Computational Modeling
DFT is a computational quantum mechanical modeling method used to predict and understand the electronic structure and geometry of molecules.[15]
Information Gained:
Geometry Optimization: DFT calculations can predict the lowest-energy conformation (bond lengths, angles, dihedral angles) of a molecule in the gas phase.[16][17]
Electronic Properties: It can calculate properties like the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and vibrational frequencies (IR/Raman spectra).[16][18]
Comparison with SC-XRD:
Strength: DFT is a powerful predictive tool. It can be used to rationalize the experimentally observed geometry from SC-XRD or to predict the structure of molecules that are difficult to crystallize. Comparing the DFT-optimized geometry with the SC-XRD structure can reveal the effects of crystal packing forces on molecular conformation.[19]
Limitation: DFT models a single molecule, typically in a vacuum, and does not inherently account for the intermolecular interactions present in a crystal lattice. Therefore, the results represent a theoretical ideal and require experimental validation from techniques like SC-XRD.
Visualization: The Interplay of Analytical Techniques
Caption: Synergistic relationship between analytical techniques.
Section 3: Integrated Data Analysis & Conclusion
No single technique tells the whole story. A robust characterization of a [4-(3-Bromothien-2-yl)phenyl]methanol derivative relies on the intelligent integration of data from these orthogonal methods.
Comparative Summary of Techniques
Technique
Information Provided
Sample State
Strengths
Limitations
SC-XRD
Absolute 3D structure, bond lengths/angles, conformation, intermolecular packing.[6][11]
Single Crystal
Unambiguous, definitive solid-state structure.
Requires high-quality single crystals; structure may not reflect solution conformation.
NMR
Atomic connectivity, chemical environment, solution-state structure.[4][14]
Solution
Excellent for constitutional isomerism; non-destructive.
Provides time-averaged data; no crystal packing information.
MS
Molecular weight, elemental formula (HRMS), isotopic information.[4]
Theoretical model; does not account for crystal packing effects without advanced methods.
A Synergistic Approach for Authoritative Results
The most trustworthy and complete characterization follows a logical progression:
Synthesis & Verification: After synthesis, MS confirms the expected molecular weight, and NMR confirms the correct constitutional isomer has been made.
Crystallization & Definitive Structure: With the molecular identity confirmed, crystallization is attempted. A successful SC-XRD experiment provides the definitive solid-state structure.
Validation & Deeper Insight: The SC-XRD structure is compared with the DFT-optimized geometry to understand the influence of packing forces. The bond connectivity found in the crystal structure must be consistent with the correlations observed in 2D NMR spectra.
By integrating these techniques, researchers can be confident in their structural assignment, providing a solid foundation for further drug development, SAR analysis, and materials design. This multi-faceted approach transforms a simple molecular structure into a well-understood chemical entity, grounded in rigorous and verifiable experimental data.
References
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). MDPI. Available at: [Link]
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). PMC. Available at: [Link]
Computational studies of functional polythiophenes: Overlap with device characteristics. (2011). ResearchGate. Available at: [Link]
The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[1][9]thieno[3,2-j]phenanthridine and (E). (n.d.). IUCr. Available at: [Link]
Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E). (2023). IUCr. Available at: [Link]
Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. (2025). Scholars Middle East Publishers. Available at: [Link]
DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (n.d.). E3S Web of Conferences. Available at: [Link]
Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
Spectral Characteristics, DFT Exploration, Electronic Properties, Molecular Docking and Biological Activity of 2E-1-(3-Bromothiophene-2-yl). (2022). Taylor & Francis Online. Available at: [Link]
The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[1][9]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. (n.d.). IUCr Journals. Available at: [Link]
Crystal structure and Hirshfield surface analysis of 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione. (n.d.). PMC. Available at: [Link]
3-Bromothiophene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]
Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. (n.d.). ResearchGate. Available at: [Link]
Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. (n.d.). PMC. Available at: [Link]
Synthesis and Structural Characterization of. (2008). Amanote Research. Available at: [Link]
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). MDPI. Available at: [Link]
Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. (2026). PMC. Available at: [Link]
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (n.d.). PMC. Available at: [Link]
Crystal structure of phenyl(pyridin-2-yl)methanol. (n.d.). PMC. Available at: [Link]
X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. (2022). European Journal of Chemistry. Available at: [Link]
Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. (2024). Beilstein Journals. Available at: [Link]
DFT and computational studies on the electronic properties of brominated thiophenes
Executive Summary & Strategic Importance Brominated thiophenes are not merely synthetic intermediates; they are the functional keystones of organic electronics. In the development of conductive polymers (like P3HT) and s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
Brominated thiophenes are not merely synthetic intermediates; they are the functional keystones of organic electronics. In the development of conductive polymers (like P3HT) and small-molecule semiconductors, the bromine position determines the regioregularity of polymerization, while the heavy-atom effect influences intersystem crossing rates in optoelectronic applications.
This guide moves beyond standard textbook definitions to provide a computational blueprint . We compare the electronic architecture of brominated thiophenes against their unsubstituted and chlorinated counterparts using Density Functional Theory (DFT). The goal is to equip researchers with a validated protocol to predict reactivity, bandgap engineering potential, and oxidative stability before synthesis begins.
Computational Protocol (The "Self-Validating" Workflow)
Standard DFT setups often fail for halogenated systems due to poor descriptions of long-range interactions and heavy-atom dispersion. The following protocol addresses these pitfalls.
Phase A: Model Construction & Functional Selection
For brominated systems, the choice of functional is critical. Standard B3LYP is acceptable for ground-state geometry but often underestimates the HOMO-LUMO gap (self-interaction error).
Recommended Functional:
B97X-D (Long-range corrected with dispersion) or CAM-B3LYP .
Why: Bromine is large/polarizable. Dispersion corrections (-D) are essential for accurate conformational analysis, especially in oligomers.
Basis Set:6-311G(d,p) or def2-TZVP .
Why: The "d" polarization function is non-negotiable for sulfur and bromine to describe the hypervalent nature and orbital expansion.
Solvation Model:PCM or SMD (Solvent: Chloroform or THF).
Why: Gas-phase calculations overestimate ion pairing energy. Solvation models mimic the electropolymerization environment.
Phase B: The Workflow Diagram
The following Graphviz diagram outlines the decision tree for accurate property prediction.
Figure 1: Validated DFT workflow for halogenated thiophenes. Note the separation of geometry optimization (low cost) and energy calculation (high accuracy).
Comparative Analysis: Electronic Properties
The introduction of bromine atoms onto the thiophene ring induces two competing effects:
Inductive Withdrawal (-I): Stabilizes the HOMO (lowers energy).
Mesomeric Donation (+M): Destabilizes the HOMO (raises energy) via lone-pair donation into the
-system.
In thiophenes, the +M effect dominates , but the heavy nucleus of bromine complicates the orbital mixing compared to lighter halogens.
Values derived from B3LYP/6-31G(d) level theory in gas phase. Trends are more reliable than absolute numbers.
Property
Thiophene (Ref)
2-Bromothiophene
2,5-Dibromothiophene
2-Chlorothiophene (Alt)
HOMO (eV)
-6.34
-6.41
-6.55
-6.48
LUMO (eV)
-0.68
-1.25
-1.72
-1.15
Gap () (eV)
5.66
5.16
4.83
5.33
Dipole (Debye)
0.62
1.55
0.02 (Symmetry)
1.61
Hardness ()
2.83
2.58
2.41
2.66
Critical Insights from Data:
Bandgap Compression: Bromination consistently narrows the HOMO-LUMO gap (5.66 eV
4.83 eV). This suggests that brominated monomers are more reactive towards electropolymerization and easier to excite optically than unsubstituted thiophene.
LUMO Stabilization: The drop in LUMO energy (-0.68 to -1.72 eV) is drastic. This makes 2,5-dibromothiophene a significantly better electron acceptor, facilitating the oxidative addition step in transition-metal catalyzed cross-coupling (e.g., Suzuki or Stille coupling).
Symmetry & Dipole: 2,5-Dibromothiophene has a near-zero dipole moment due to
symmetry. This impacts solubility and packing in the solid state; unlike the highly polar 2-bromothiophene, the dibromo variant relies on dispersive forces (- stacking) for crystal packing.
Impact: In DFT, this is often ignored, but it is crucial if the molecule is used in phosphorescent OLEDs.
Correction: For precise excited-state energies (Singlet-Triplet splitting), one must use TD-DFT with relativistic corrections (e.g., ZORA Hamiltonian).
Electropolymerization Regioselectivity
The spin density distribution (calculated via Natural Bond Orbital analysis) reveals why 2,5-dibromothiophene is the "gold standard" precursor.
Unsubstituted Thiophene: High spin density at
(C2, C5) and (C3, C4) positions leads to defects (- coupling).
2,5-Dibromothiophene: The Br atoms block the
sites. However, during polymerization (e.g., Grignard Metathesis), the C-Br bond is the specific site of activation. DFT calculations of the radical cation show that the spin density relocalizes to the C-Br bond, weakening it and facilitating the coupling mechanism.
Experimental Validation (The "Truth" Check)
A computational model is only as good as its experimental correlation.
Note: DFT HOMO values usually require a linear scaling factor (approx 0.8x) to match CV data due to solvent sheath effects not fully captured in implicit solvation models.
UV-Vis Spectroscopy:
Protocol: Measure absorption edge (
).
Correlation:
.
Discrepancy: TD-DFT vertical excitation energies are often 0.3–0.5 eV higher than experimental
because experiments measure the adiabatic transition (0-0), while vertical DFT assumes fixed geometry (Franck-Condon principle).
References
Pei, J. et al. (2001). "Thiophene-based conjugated polymers for light-emitting diodes: effect of aryl groups on photoluminescence efficiency and redox behavior." Macromolecules. Link
Dguigui, K. et al. (2015).[2] "Ab-initio and DFT study of polythiophene energy band gap and substitutions effects." International Journal of Research and Reviews in Applied Sciences. Link
BenchChem. (2025).[3] "Electronic Properties of 2-Bromo-5-(2-ethylhexyl)thiophene: An In-depth Technical Guide." BenchChem Technical Library. Link
Gavank, M. et al. (2017).[5][6] "Theoretical study of thieno-thiophene based low band gap copolymers and substituent effect on the optoelectronic properties." Spectrochimica Acta Part A. Link
Chong, D.P. (2011).[7] "DFT Computation of the Electron Spectra of Thiophene." Canadian Journal of Chemistry.[7] Link
Executive Summary Immediate Action Required: Treat [4-(3-Bromothien-2-yl)phenyl]methanol as Halogenated Organic Waste . Do NOT dispose of this compound in: General trash (Solid Municipal Waste).
The presence of the bromine substituent and the thiophene ring mandates high-temperature incineration with acid gas scrubbing capabilities. Failure to segregate this specific compound correctly can result in the release of corrosive hydrogen bromide (HBr) and sulfur oxides (SOx) during standard combustion, potentially damaging facility incinerators and violating EPA RCRA compliance.
Chemical Profile & Hazard Identification
To ensure safe handling, researchers must understand the chemical logic dictating the disposal method. This compound is a bi-aryl system containing a reactive alcohol handle and a halogenated heteroocycle.
Property
Specification
Disposal Implication
Molecular Formula
C₁₁H₉BrOS
Contains Bromine and Sulfur .
Physical State
Solid (Powder/Crystalline)
Must be dissolved for solvent waste or packed as solid hazardous waste.
Functional Groups
1. Brominated Thiophene2. Benzyl Alcohol
1.[1][2][3][4] Requires Halogenated Waste stream.2. Reactive with strong oxidizers.
Primary Hazard
Irritant / Organosulfur / Halogenated
Potential for generation of dioxins/furans if incinerated improperly.
RCRA Classification
Not P-listed/U-listed specifically
Defaults to D001 (Ignitable) if in solvent, or Halogenated Organic profile.
Pre-Disposal Stabilization
Before moving waste to the central accumulation area, the generator must ensure the material is chemically stable.
A. Quenching Reaction Mixtures
If the compound is part of a reaction mixture (e.g., Suzuki coupling or oxidation):
Check for Oxidizers: If strong oxidizers (e.g., KMnO₄, CrO₃) were used to react the alcohol group, quench excess oxidant before adding to the organic waste container to prevent exothermic runaway.
pH Adjustment: Ensure the mixture is neutral (pH 6–8). Thiophene rings can polymerize or degrade violently in the presence of strong Lewis acids.
B. Solid Waste Packaging
For expired or excess pure solid:
Keep in the original glass vial if possible.
Place the vial inside a clear, sealable polyethylene bag (secondary containment).
Label the bag clearly as "Solid Debris - Halogenated."
Waste Stream Segregation Logic
The most critical error in laboratory waste management is cross-contamination. Use the following decision logic to determine the correct waste stream.
Decision Tree: Waste Classification
Figure 1: Critical Decision Tree for Waste Segregation. Note that even if the carrier solvent is non-halogenated (e.g., Ethanol), the presence of the solute forces the mixture into the Halogenated Stream.
Applicability: Reaction mixtures, HPLC effluent, or stock solutions.
Container Selection: Use a High-Density Polyethylene (HDPE) carboy or Amber Glass bottle. Avoid metal containers due to potential corrosion from free bromide ions over time.
Labeling:
Attach a hazardous waste tag immediately upon the first drop entering the container.
Constituents: List the solvent (e.g., "Dichloromethane 95%") AND the solute (e.g., "Brominated Thiophene Derivative 5%").
Hazard Checkbox: Mark "Toxic" and "Flammable" (if organic solvent is used).
Special Note: Write "CONTAINS HALOGENS" prominently.
Storage: Store in a secondary containment tray inside a fume hood or flammable cabinet until pickup. Cap tightly to prevent evaporation of the carrier solvent.
Container Selection: Wide-mouth HDPE jar or heavy-duty clear polyethylene bag.
Segregation: Do not mix with "Sharps" (needles/glass) unless the container is a rigid puncture-proof bucket.
Labeling: Label as "Hazardous Waste - Solid Debris (Halogenated)."
Emergency Spill Response
In the event of a spill outside of a containment hood, follow this workflow to minimize exposure and environmental impact.
Figure 2: Spill Response Workflow. Note: If the spill is solid powder, dampen with a wet paper towel before wiping to prevent airborne dust inhalation.
Regulatory Compliance (US EPA/RCRA)
While this specific compound may not have a unique RCRA "U" or "P" code, it is regulated under the "Mixture Rule" and characteristic hazards.
Characteristic of Toxicity: If the material degrades or is discarded, it must be evaluated for toxicity.
Halogenated Solvents (F-Codes): If this compound is dissolved in spent Methylene Chloride or Chloroform, the entire mixture is classified as F002 (Spent Halogenated Solvents) [1].
Ignitability (D001): If dissolved in flammable solvents (Ethanol/Methanol), the mixture carries the D001 code [2].
Final Verification: Always verify with your institution's EHS officer. The presence of the Thiophene ring often categorizes this as "High BTU, High Sulfur" waste in industrial incineration profiles, requiring specific handling to prevent SOx emissions.
References
US Environmental Protection Agency (EPA). Code of Federal Regulations, Title 40, Part 261.31 - Hazardous Wastes from Non-Specific Sources (F-Codes).
[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste.
[Link]
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories - Classification and Disposal.
[Link]
Personal protective equipment for handling [4-(3-Bromothien-2-yl)phenyl]methanol
Executive Summary & Risk Philosophy Handling [4-(3-Bromothien-2-yl)phenyl]methanol requires a risk-based approach that goes beyond generic safety data sheets (SDS). As a halogenated thiophene derivative often used as a p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Philosophy
Handling [4-(3-Bromothien-2-yl)phenyl]methanol requires a risk-based approach that goes beyond generic safety data sheets (SDS). As a halogenated thiophene derivative often used as a pharmaceutical intermediate (e.g., in SGLT2 inhibitor synthesis), this compound presents a dual hazard profile: particulate inhalation risks typical of aromatic solids and cutaneous absorption risks enhanced by the thiophene moiety.
The Core Directive: Treat this compound as a Sensitizing Irritant with potential systemic toxicity. Do not rely solely on "Harmful" (Category 4) classifications; operational safety must assume a higher tier of risk to account for the lack of chronic toxicological data common with research intermediates.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. This compound combines a phenyl ring, a methanol group, and a brominated thiophene.
Hazard Class
GHS Code
Operational Implication
Acute Toxicity (Oral/Dermal/Inhal)
H302, H312, H332
Entry via any route is dangerous. Thiophenes can be metabolically activated to reactive sulfoxides/epoxides in the liver.
Skin Irritation
H315
Causes inflammation upon contact.
Eye Irritation
H319
Crystalline dust can cause mechanical and chemical corneal damage.
STOT - Single Exposure
H335
Respiratory tract irritation.[1] Dust inhalation is the primary vector during weighing.
Critical Warning: Thiophene derivatives can exhibit photosensitivity . Avoid handling in direct sunlight or intense UV sources without appropriate shielding.
PPE Selection Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
Hand Protection: The Double-Glove Protocol
Why: Aromatic heterocycles (thiophenes) and benzyl alcohol derivatives can permeate standard nitrile rapidly, especially when dissolved in organic solvents like DCM or Methanol.
Inner Layer: 4 mil Nitrile (Disposable).
Outer Layer: 5-8 mil Nitrile or Neoprene (Extended Cuff).
Protocol: Inspect for pinholes. Change outer gloves immediately upon splash contact.
Contraindication: Do NOT use Latex (poor resistance to organic carriers).
Respiratory & Engineering Controls
Why: The H335 (Respiratory Irritation) designation makes dust control paramount.
Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).
Secondary Control (If Hood unavailable): Powered Air Purifying Respirator (PAPR) or N95/P100 (Fit-tested). Note: Respirators are the last line of defense, not the first.
Eye & Body Defense
Eyes: Chemical Splash Goggles (ANSI Z87.1+) are preferred over safety glasses due to the fine powder nature of the solid, which can bypass side shields.
Body: Chemical-resistant lab coat (Tyvek® or treated cotton). Ensure cuffs are tucked under gloves (or gloves over cuffs) to prevent wrist exposure.
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for PPE based on the physical state of the compound.
Figure 1: Logic flow for selecting appropriate PPE based on physical state and engineering controls.
Operational Protocol: Step-by-Step
Phase 1: Pre-Operational Check
Verify Ventilation: Check the fume hood monitor. Flow must be >80 fpm.
Clear Decks: Remove unnecessary equipment from the hood to prevent turbulence.
Prepare Waste: Have a "Halogenated Organic Waste" container ready before starting.
Phase 2: The Weighing Procedure (Critical Risk Point)
Static electricity can cause this powder to "jump," creating an inhalation hazard.
Don PPE: Put on inner gloves, lab coat, then outer gloves. Ensure wrists are sealed.
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat.
Transfer: Open the source container inside the hood. Transfer slowly to avoid dust clouds.
Seal: Recap the source container immediately after mass verification.
Wipe Down: Wipe the exterior of the source container with a Kimwipe dampened with solvent (e.g., ethanol) before returning it to storage.
Phase 3: Solubilization & Reaction
Solvent Addition: Add solvent slowly down the side of the flask to wash down powder.
Heating: If heating is required, use a reflux condenser. Never heat an open vessel of this compound, as vapors may carry the active agent.
Phase 4: Decontamination & Doffing
Gross Decon: Wipe hood surface with mild detergent/water, then ethanol.
Outer Gloves: Remove outer gloves inside the hood using the "beak" method (pinch and pull) to avoid skin contact. Dispose of as solid hazardous waste.
Lab Coat: Remove lab coat.
Inner Gloves: Remove inner gloves last.
Wash: Wash hands with soap and water for 20 seconds.
Emergency Response
Scenario
Immediate Action
Eye Contact
Flush for 15 minutes at eyewash station. Hold eyelids open. Seek medical attention (particulates can cause corneal abrasion).
Skin Contact
Drench with water for 15 mins.[1] Remove contaminated clothing.[1][2][3][4] Do not use solvents (ethanol/DMSO) to wash skin; they increase absorption.
Inhalation
Move to fresh air.[1][2][3][4][5][6] If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid)
Do not dry sweep. Cover with wet paper towels (to suppress dust), then scoop into hazardous waste.
Disposal Logistics
Because this molecule contains Bromine (Br) and Sulfur (S) , it cannot be treated as general organic waste in many jurisdictions due to incineration byproducts (HBr, SOx).
Category: Halogenated Organic Waste.
Labeling: Must explicitly state "Contains Bromine/Thiophene Derivatives."
Segregation: Keep separate from strong oxidizers and acids.
Visualization: Safe Handling Workflow
Figure 2: Linear workflow for safe handling from preparation to disposal.
References
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (2024).[5] Compound Summary: [4-(3-Bromothiophen-2-yl)phenyl]methanol.[5] National Library of Medicine. [Link][5]